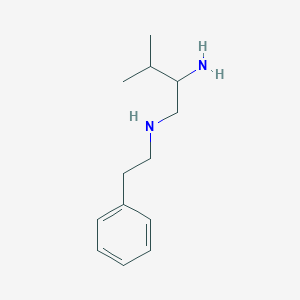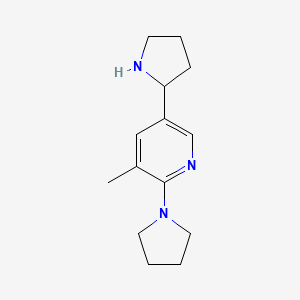
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-6-amine typically involves the reduction of pyridine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents . Another approach involves the use of pentanediamine, which is heated in an aqueous or organic solvent solution to yield 2,3,4,5-Tetrahydropyridine .
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride often employs green chemistry principles, focusing on high conversion efficiency and environmentally friendly processes. The use of pentanediamine as a raw material is advantageous due to its availability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydropyridin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Further reduction can yield piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under mild conditions, making them suitable for large-scale industrial applications .
Major Products
The major products formed from these reactions include pyridine and piperidine derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-6-amine involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or mimic neurotransmitter activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer with different placement of the double bond.
1,2,3,6-Tetrahydropyridine: Known for its role in neurotoxicity studies.
Piperidine: Fully reduced form with significant pharmaceutical applications.
Uniqueness
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H12Cl2N2 |
|---|---|
Poids moléculaire |
171.07 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydropyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-3-1-2-4-7-5;;/h1-4H2,(H2,6,7);2*1H |
Clé InChI |
VJMFCDJODLBJSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)

![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)





![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)



![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)
